Cas no 1804440-83-2 (6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile)
6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile
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- Inchi: 1S/C10H7F6N3O/c11-9(12,13)8-6(1-2-17)7(20-10(14,15)16)3-5(4-18)19-8/h3H,1,4,18H2
- InChI Key: ITYPXIXIKXYMOH-UHFFFAOYSA-N
- SMILES: FC(C1C(CC#N)=C(C=C(CN)N=1)OC(F)(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 373
- XLogP3: 1.5
- Topological Polar Surface Area: 71.9
6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029083135-1g |
6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile |
1804440-83-2 | 97% | 1g |
$1,519.80 | 2022-04-02 |
6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile
Introduction to 6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile (CAS No. 1804440-83-2)
6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1804440-83-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by its nitrogen-containing ring structure, which is a key feature in many biologically active molecules. The presence of multiple functional groups, including an aminomethyl side chain, a trifluoromethoxy substituent, and a trifluoromethyl group, makes this compound a versatile intermediate in synthetic chemistry and drug development.
The aminomethyl group (–CH₂–NH₂) at the 6-position of the pyridine ring introduces a nucleophilic site that can participate in various chemical reactions such as condensation, coupling, and modification, making it valuable for constructing more complex molecular architectures. The trifluoromethoxy group (–O–CF₃) at the 4-position enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the trifluoromethyl group (–CF₃) at the 2-position further contributes to the compound's pharmacokinetic properties by increasing its binding affinity to biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in the development of novel therapeutic agents. The unique electronic properties of fluorine atoms can modulate the reactivity and selectivity of drug candidates, leading to improved efficacy and reduced side effects. For instance, studies have demonstrated that fluorinated pyridines exhibit enhanced binding to enzymes and receptors, making them promising scaffolds for antiviral, anticancer, and anti-inflammatory drugs.
The synthesis of 6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile involves multi-step organic transformations that require precise control over reaction conditions. The introduction of fluorinated groups often necessitates specialized methodologies to ensure high yields and purity. Techniques such as metal-catalyzed cross-coupling reactions, nucleophilic substitution, and directed functionalization are commonly employed in its preparation. The compound's structural complexity necessitates rigorous analytical characterization using spectroscopic methods like nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its identity and purity.
In the realm of drug discovery, this compound has been explored as a precursor for more complex molecules with potential therapeutic applications. For example, researchers have investigated its utility in generating kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The combination of an aminomethyl group for further derivatization and electron-withdrawing fluorinated substituents provides a favorable balance for designing molecules with high binding affinity and selectivity.
The role of computational chemistry has become increasingly prominent in optimizing the synthesis and properties of such compounds. Molecular modeling techniques allow researchers to predict the behavior of 6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile in various environments, aiding in the design of efficient synthetic routes and assessing its potential biological activity. These computational approaches complement experimental efforts by providing insights into molecular interactions and optimizing lead structures before they enter more costly and time-consuming phases of drug development.
Current research trends indicate that fluorinated pyridines continue to be a focal point in medicinal chemistry due to their broad range of applications. The ability to fine-tune electronic properties through fluorination has enabled the development of drugs with improved pharmacokinetic profiles. Moreover, advances in synthetic methodologies have made it feasible to incorporate complex fluorinated motifs into drug candidates with greater ease than previously possible.
The versatility of 6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile extends beyond pharmaceutical applications; it also finds utility in agrochemicals and material science. Fluorinated compounds are known for their stability under various environmental conditions, making them suitable for use in crop protection agents where durability is essential. Additionally, their unique electronic properties make them valuable in designing advanced materials with specific optical or electronic characteristics.
In conclusion,6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile (CAS No. 1804440-83-2) represents a significant advancement in synthetic organic chemistry with far-reaching implications for drug development and industrial applications. Its complex structure and functional groups offer numerous opportunities for innovation across multiple scientific disciplines. As research progresses, this compound is expected to contribute further to our understanding of molecular interactions and therapeutic interventions.
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